molecular formula C15H18ClNO B1388288 {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1184976-66-6

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

Cat. No. B1388288
CAS RN: 1184976-66-6
M. Wt: 263.76 g/mol
InChI Key: AIOOHSBYUSDKDO-UHFFFAOYSA-N
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Description

“{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is a biochemical used for proteomics research . It is a derivative of 2-Phenylethylamine, a biogenic aromatic amine , and 4-Methoxyphenethylamine, a primary amino compound .

Biochemical Analysis

Biochemical Properties

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition suggests that this compound may influence neurotransmitter levels and related biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions can alter neurotransmitter release and uptake, affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a neurotransmitter in the human central nervous system by binding to TAAR1 and inhibiting VMAT2 . This binding leads to changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on neurotransmitter regulation, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is essential for determining safe and effective dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it has been shown to inhibit the deamination of tyramine and tryptamine, affecting the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas. These interactions determine the compound’s effectiveness and potential side effects .

properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16;/h2-9H,10-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOHSBYUSDKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662990
Record name 2-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184976-66-6
Record name 2-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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